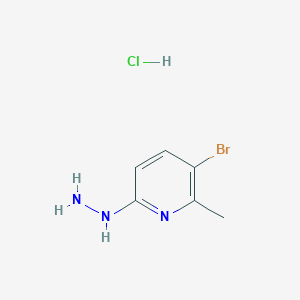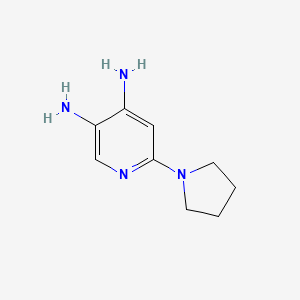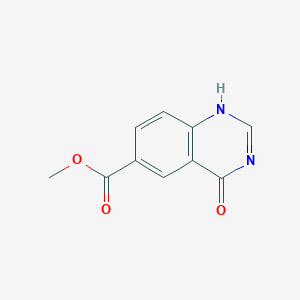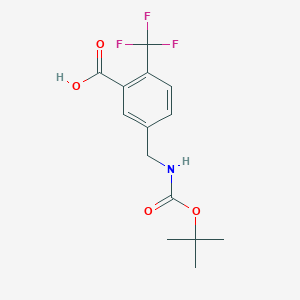
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the tert-butoxycarbonyl group to protect the amino group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Next, the trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the formation of the benzoic acid core, which can be accomplished through various methods, including Friedel-Crafts acylation or direct carboxylation of an aromatic precursor .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield quinones, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted benzoic acids .
科学研究应用
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino group. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability by increasing its lipophilicity and resistance to enzymatic degradation .
相似化合物的比较
Similar Compounds
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(methyl)benzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(chloromethyl)benzoic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(bromomethyl)benzoic acid: Features a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with other substituents. This makes it particularly valuable in applications where these properties are desirable .
属性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-7-8-4-5-10(14(15,16)17)9(6-8)11(19)20/h4-6H,7H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBNEKPJXALKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
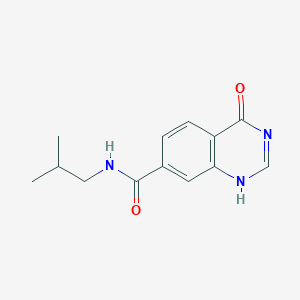
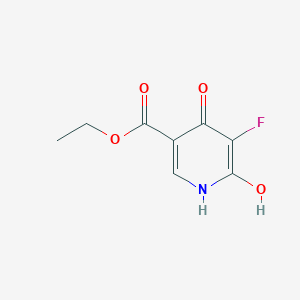
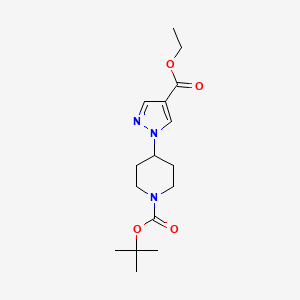
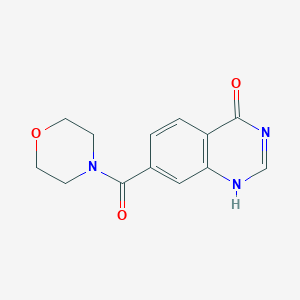
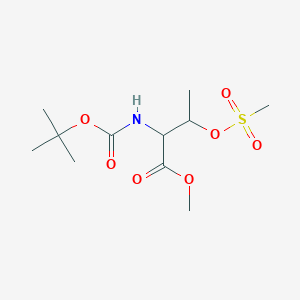
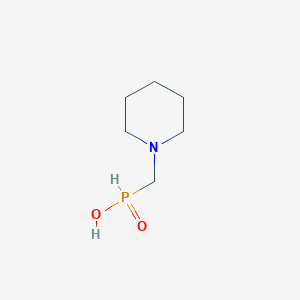
![(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one](/img/structure/B7988198.png)
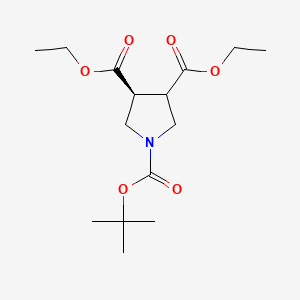
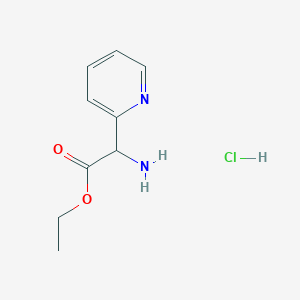
![1H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one](/img/structure/B7988213.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone](/img/structure/B7988226.png)
